mSIRK (L9A)

Description

BenchChem offers high-quality mSIRK (L9A) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about mSIRK (L9A) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

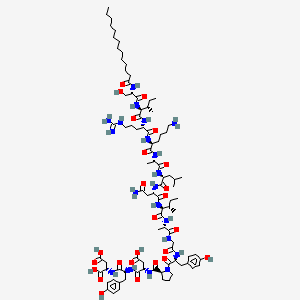

2D Structure

Properties

Molecular Formula |

C90H144N20O25 |

|---|---|

Molecular Weight |

1906.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C90H144N20O25/c1-10-13-14-15-16-17-18-19-20-21-22-30-70(115)100-67(49-111)84(129)109-75(52(7)12-3)87(132)102-60(28-25-40-95-90(93)94)79(124)101-59(27-23-24-39-91)78(123)97-54(9)77(122)103-61(42-50(4)5)80(125)105-63(45-69(92)114)83(128)108-74(51(6)11-2)86(131)98-53(8)76(121)96-48-71(116)99-65(44-56-33-37-58(113)38-34-56)88(133)110-41-26-29-68(110)85(130)106-64(46-72(117)118)82(127)104-62(43-55-31-35-57(112)36-32-55)81(126)107-66(89(134)135)47-73(119)120/h31-38,50-54,59-68,74-75,111-113H,10-30,39-49,91H2,1-9H3,(H2,92,114)(H,96,121)(H,97,123)(H,98,131)(H,99,116)(H,100,115)(H,101,124)(H,102,132)(H,103,122)(H,104,127)(H,105,125)(H,106,130)(H,107,126)(H,108,128)(H,109,129)(H,117,118)(H,119,120)(H,134,135)(H4,93,94,95)/t51-,52-,53-,54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-/m0/s1 |

InChI Key |

NMEXKIUJCNAYMF-YVSUTBHTSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC(=O)O)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Inactive Analog: A Technical Guide to the mSIRK (L9A) Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mSIRK (L9A) peptide, a critical tool in the study of G-protein signaling. Its primary function is to serve as a negative control for the active mSIRK peptide, allowing researchers to delineate specific cellular signaling events mediated by G-protein βγ subunits.

Core Function and Mechanism of Action

The mSIRK (L9A) peptide is a cell-permeable, N-myristoylated synthetic peptide. It is a derivative of the G-protein βγ binding peptide, mSIRK, with a single point mutation where Leucine at position 9 is replaced by Alanine.[1][2] This seemingly minor alteration completely abrogates the biological activity of the parent peptide.

The active mSIRK peptide functions by binding to the Gβγ subunit of heterotrimeric G-proteins. This binding disrupts the interaction between the Gα and Gβγ subunits, leading to the dissociation of Gα without stimulating nucleotide exchange.[3][4] The freed Gβγ subunits are then able to activate a cascade of downstream signaling pathways. In stark contrast, the L9A mutation in mSIRK (L9A) prevents this binding to the Gβγ subunit. Consequently, mSIRK (L9A) is unable to induce the dissociation of G-protein subunits and fails to activate downstream signaling pathways, most notably the ERK1/2 phosphorylation cascade.[1][2] Its utility in research, therefore, lies in its inactivity, providing a robust baseline for confirming the specific effects of its active counterpart, mSIRK.

Signaling Pathways: A Tale of Two Peptides

The parent mSIRK peptide is a potent activator of multiple signaling cascades initiated by the release of Gβγ subunits. The mSIRK (L9A) peptide, by failing to release Gβγ, does not activate these pathways. The diagram below illustrates the differential effects of mSIRK and mSIRK (L9A) on a key signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. G-Protein βγ Binding Peptide, mSIRK(L9A) - Calbiochem | 371820 [merckmillipore.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Stimulation of cellular signaling and G protein subunit dissociation by G protein betagamma subunit-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the mSIRK (L9A) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of G-protein signaling pathways is fundamental to understanding a vast array of physiological processes and is a cornerstone of modern drug discovery. G-protein-coupled receptors (GPCRs) and their downstream effectors represent a major class of therapeutic targets. The heterotrimeric G-protein, composed of α, β, and γ subunits, acts as a molecular switch, transducing extracellular signals into intracellular responses. The dissociation of the Gα and Gβγ subunits upon GPCR activation is a critical event that initiates downstream signaling cascades.

A powerful tool for investigating Gβγ-mediated signaling is the myristoylated SIRK (mSIRK) peptide. This cell-permeable peptide has been shown to activate extracellular signal-regulated kinases 1 and 2 (ERK1/2) by directly binding to Gβγ subunits, promoting the dissociation of the G-protein heterotrimer. To facilitate rigorous experimental design, a control peptide, mSIRK (L9A), was developed. This technical guide provides a comprehensive overview of the mSIRK (L9A) peptide, including its sequence and structure, and contrasts it with the active mSIRK peptide. It also details experimental protocols for its use and presents its role in the context of G-protein signaling pathways.

Peptide Sequence and Structure

The mSIRK and mSIRK (L9A) peptides are derived from a sequence identified through phage display screening for Gβγ binding. Both peptides are rendered cell-permeable by the N-terminal addition of a myristoyl group, a saturated 14-carbon fatty acid that facilitates passage across the cell membrane.

The key difference between the two peptides lies in a single amino acid substitution at position 9. In the inactive control peptide, mSIRK (L9A), the leucine (L) residue is replaced with an alanine (A). This seemingly minor change has a profound impact on the peptide's biological activity.

Table 1: Peptide Properties

| Property | mSIRK | mSIRK (L9A) | Reference |

| Sequence | Myr-Ser-Ile-Arg-Lys-Ala-Leu-Asn-Ile-Leu -Gly-Tyr-Pro-Asp-Tyr-Asp-OH | Myr-Ser-Ile-Arg-Lys-Ala-Leu-Asn-Ile-Ala -Gly-Tyr-Pro-Asp-Tyr-Asp-OH | [1] |

| Short Sequence | {Myr}-SIRKALNILGYPDYD | {Myr}-SIRKALNIAGYPDYD | [2] |

| Molecular Formula | C₉₃H₁₅₀N₂₀O₂₅ | C₉₀H₁₄₄N₂₀O₂₅ | [3][4] |

| Molecular Weight | 1948.31 g/mol | 1906.23 g/mol | [2][3] |

| Primary Function | Activator of ERK1/2 | Inactive control peptide | [2][5] |

Mechanism of Action and Signaling Pathways

The active mSIRK peptide functions by disrupting the interaction between the Gα and Gβγ subunits of heterotrimeric G-proteins.[5] By binding to the Gβγ dimer, mSIRK promotes the dissociation of Gα, thereby freeing the Gβγ subunit to activate downstream effector proteins.[6] This action mimics the effect of an activated GPCR but occurs independently of receptor stimulation.

The released Gβγ subunits can then activate a variety of signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascade. This leads to the phosphorylation and activation of ERK1/2.[5][6] In addition to the ERK pathway, mSIRK has been shown to stimulate the phosphorylation of Jun N-terminal kinase (JNK) and p38 MAPK, as well as activate phospholipase C (PLC), resulting in the release of intracellular calcium (Ca²⁺).[6]

The L9A mutation in the mSIRK (L9A) peptide abrogates its ability to bind effectively to the Gβγ subunit.[6] Consequently, mSIRK (L9A) does not promote G-protein dissociation and, therefore, does not lead to the activation of ERK1/2 or other downstream signaling pathways.[2] This makes it an ideal negative control for experiments utilizing mSIRK, allowing researchers to attribute the observed cellular effects specifically to the Gβγ-mediated signaling initiated by the active peptide.

Caption: mSIRK-induced G-protein signaling pathway.

Quantitative Data

The primary quantitative measure of mSIRK's activity is its effective concentration (EC₅₀) for the activation of ERK1/2. In contrast, mSIRK (L9A) is designed to be inactive and is used as a negative control to demonstrate the specificity of the effects observed with mSIRK.

Table 2: Biological Activity

| Peptide | Parameter | Value | Cell Types | Reference |

| mSIRK | ERK1/2 Activation EC₅₀ | 2.5 - 5 µM | Rat arterial smooth muscle, Rat2 cells | [3][5] |

| mSIRK (L9A) | ERK1/2 Activation | Does not enhance phosphorylation | - | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the mSIRK and mSIRK (L9A) peptides.

ERK1/2 Phosphorylation Assay via Western Blotting

This protocol details the steps to assess the activation of ERK1/2 in response to treatment with mSIRK and mSIRK (L9A).

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

mSIRK and mSIRK (L9A) peptides

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Serum-starve the cells for 4-24 hours to reduce basal ERK1/2 phosphorylation.

-

Treat cells with varying concentrations of mSIRK (e.g., 1-30 µM) or mSIRK (L9A) at a corresponding high concentration for various time points (e.g., 1-30 minutes). Include an untreated control.

-

-

Cell Lysis:

-

After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software. The ratio of phospho-ERK1/2 to total ERK1/2 represents the level of ERK activation.

-

Caption: Western blot workflow for ERK1/2 phosphorylation.

In Vitro G-Protein Dissociation Assay using BRET

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to monitor the dissociation of G-protein subunits in living cells, which can be induced by mSIRK.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmids encoding:

-

Gα subunit

-

Gβ subunit fused to a BRET acceptor (e.g., Venus)

-

Gγ subunit

-

A Gβγ-binding protein fragment (e.g., GRK3ct) fused to a BRET donor (e.g., NanoLuc)

-

-

Cell culture and transfection reagents

-

White, opaque 96-well plates

-

BRET buffer (e.g., PBS with 0.5 mM MgCl₂ and 0.1% glucose)

-

Luciferase substrate (e.g., Nano-Glo®)

-

mSIRK and mSIRK (L9A) peptides

-

Plate reader capable of measuring BRET

Procedure:

-

Cell Culture and Transfection:

-

Co-transfect HEK293 cells with the plasmids encoding the G-protein subunits and the BRET sensor components.

-

Plate the transfected cells in a white, opaque 96-well plate and culture for 24-48 hours.

-

-

Cell Preparation:

-

Gently wash the cells with BRET buffer.

-

Add BRET buffer containing the luciferase substrate to each well and incubate for at least 3 minutes.

-

-

BRET Measurement:

-

Measure the basal BRET ratio by simultaneously quantifying the light emission from the donor and acceptor fluorophores.

-

Add mSIRK or mSIRK (L9A) to the wells at the desired concentrations.

-

Immediately begin kinetic BRET measurements, recording the change in the BRET ratio over time.

-

-

Data Analysis:

-

The BRET ratio is calculated as the ratio of acceptor emission to donor emission.

-

An increase in the BRET ratio indicates that the Gβγ-Venus is dissociating from the Gα subunit and binding to the GRK3ct-NanoLuc sensor, signifying G-protein activation.

-

Compare the change in BRET ratio induced by mSIRK to that of mSIRK (L9A) and the untreated control.

-

Conclusion

The mSIRK (L9A) peptide is an indispensable tool for the study of Gβγ-mediated signal transduction. Its single point mutation renders it incapable of activating the downstream signaling pathways that are potently stimulated by its parent peptide, mSIRK. This clear functional distinction allows researchers to confidently dissect the roles of Gβγ subunits in various cellular processes. The detailed protocols and comparative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize mSIRK (L9A) in their investigations of G-protein signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Studying Ligand Efficacy at G Protein-Coupled Receptors Using FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid kinetic BRET measurements to monitor G protein activation by GPCR and non-GPCR proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Determining the Molecular Weight of Myristoylated SIRK L9A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for calculating the molecular weight of the myristoylated SIRK L9A peptide. The peptide, with the sequence Myr-Ser-Ile-Arg-Lys-Ala-Leu-Asn-Ile-Ala-Gly-Tyr-Pro-Asp-Tyr-Asp-OH, is a modified version of the G-protein binding peptide mSIRK, where the leucine at position 9 has been replaced with alanine. The N-terminal serine is acylated with myristic acid.

Data Presentation: Molecular Weight Summary

The following table summarizes the molecular weights of the constituent components of myristoylated SIRK L9A and the final calculated molecular weight.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| Myristic Acid | C₁₄H₂₈O₂ | 228.37 |

| Serine (Ser) | C₃H₇NO₃ | 105.09 |

| Isoleucine (Ile) | C₆H₁₃NO₂ | 131.17 |

| Arginine (Arg) | C₆H₁₄N₄O₂ | 174.20 |

| Lysine (Lys) | C₆H₁₄N₂O₂ | 146.19 |

| Alanine (Ala) | C₃H₇NO₂ | 89.09 |

| Leucine (Leu) | C₆H₁₃NO₂ | 131.17 |

| Asparagine (Asn) | C₄H₈N₂O₃ | 132.12 |

| Glycine (Gly) | C₂H₅NO₂ | 75.07 |

| Tyrosine (Tyr) | C₉H₁₁NO₃ | 181.19 |

| Proline (Pro) | C₅H₉NO₂ | 115.13 |

| Aspartic Acid (Asp) | C₄H₇NO₄ | 133.10 |

| Water (H₂O) | H₂O | 18.015 |

| Myristoylated SIRK L9A (Calculated) | C₉₀H₁₄₄N₂₀O₂₅ | 1906.24 |

| Myristoylated SIRK L9A (Vendor Reported) | C₉₀H₁₄₄N₂₀O₂₅ | 1906.23[1][2] |

Experimental Protocols: Molecular Weight Calculation Methodology

The molecular weight of the myristoylated SIRK L9A peptide is calculated by summing the molecular weights of its constituent amino acids and the myristoyl group, and then subtracting the molecular weight of water molecules that are eliminated during the formation of peptide bonds and the attachment of the myristoyl group to the N-terminus.

The peptide sequence is: Myr-Ser-Ile-Arg-Lys-Ala-Leu-Asn-Ile-Ala-Gly-Tyr-Pro-Asp-Tyr-Asp-OH

-

Sum of Individual Molecular Weights: The first step is to sum the molecular weights of all individual amino acids and myristic acid.

-

Arginine: 174.20 g/mol

-

Aspartic Acid (x2): 133.10 g/mol

Total Sum = 228.37 + 105.09 + (2 * 131.17) + 174.20 + 146.19 + (2 * 89.09) + 131.17 + 132.12 + 75.07 + (2 * 181.19) + 115.13 + (2 * 133.10) = 2176.6 g/mol

-

Accounting for Water Loss: During the formation of each peptide bond between amino acids, one molecule of water is lost. For a peptide with 'n' amino acids, there are (n-1) peptide bonds. In this 15-amino acid peptide, there are 14 peptide bonds. Additionally, one molecule of water is lost during the acylation of the N-terminal serine with myristic acid. Therefore, a total of 15 water molecules are eliminated.

-

Final Molecular Weight Calculation: The final molecular weight is the total sum of the individual molecular weights minus the total molecular weight of the water lost.

Final Molecular Weight = 2176.6 g/mol - 270.225 g/mol = 1906.375 g/mol

The calculated molecular weight of 1906.38 g/mol is in close agreement with the vendor-reported molecular weight of 1906.23 g/mol .[1][2] The minor difference can be attributed to variations in the atomic mass values used.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the molecular weight calculation and the signaling context of the SIRK peptide.

Caption: Workflow for calculating the molecular weight of myristoylated SIRK L9A.

Caption: Simplified signaling context of mSIRK peptides.

References

- 1. byjus.com [byjus.com]

- 2. laboratorynotes.com [laboratorynotes.com]

- 3. Serine - Wikipedia [en.wikipedia.org]

- 4. Leucine - Wikipedia [en.wikipedia.org]

- 5. Leucine [webbook.nist.gov]

- 6. L-Isoleucine [webbook.nist.gov]

- 7. quora.com [quora.com]

- 8. Serine [webbook.nist.gov]

- 9. L-Serine | C3H7NO3 | CID 5951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L-Serine - (S)-2-Amino-3-hydroxypropionic acid, L-Serine [sigmaaldrich.com]

- 11. L-Serine | 56-45-1 [chemicalbook.com]

- 12. laboratorynotes.com [laboratorynotes.com]

- 13. Isoleucine (data page) - Wikipedia [en.wikipedia.org]

- 14. webqc.org [webqc.org]

- 15. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. laboratorynotes.com [laboratorynotes.com]

- 17. Lysine [webbook.nist.gov]

- 18. chem.winthrop.edu [chem.winthrop.edu]

- 19. webqc.org [webqc.org]

- 20. en.chinaaminoacid.com [en.chinaaminoacid.com]

- 21. Alanine [webbook.nist.gov]

- 22. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. L-Alanine | 56-41-7 [chemicalbook.com]

- 24. Alanine - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 25. supremepharmatech.com [supremepharmatech.com]

- 26. selleckchem.com [selleckchem.com]

- 27. Asparagine [drugfuture.com]

- 28. L-Asparagine [webbook.nist.gov]

- 29. chem.winthrop.edu [chem.winthrop.edu]

- 30. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. Glycine [webbook.nist.gov]

- 32. Glycine [drugfuture.com]

- 33. Glycine | 56-40-6 [chemicalbook.com]

- 34. m.youtube.com [m.youtube.com]

- 35. merckindex.rsc.org [merckindex.rsc.org]

- 36. Tyrosine (data page) - Wikipedia [en.wikipedia.org]

- 37. webqc.org [webqc.org]

- 38. laboratorynotes.com [laboratorynotes.com]

- 39. Proline [webbook.nist.gov]

- 40. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 41. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 42. L-Proline | 147-85-3 [chemicalbook.com]

- 43. webqc.org [webqc.org]

- 44. What is the molecular weight of water?A. 21B. 18C. 20D. 16 [vedantu.com]

- 45. Properties of water - Wikipedia [en.wikipedia.org]

The Discovery and Development of mSIRK (L9A): A Technical Guide to a Gβγ Subunit-Binding Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and cellular effects of the myristoylated, G-protein βγ (Gβγ) subunit-binding peptide, mSIRK, and its inactive analog, mSIRK (L9A). mSIRK is a valuable research tool for investigating G-protein signaling pathways. It acts as a cell-permeable activator of Gβγ-mediated signaling by disrupting the interaction between Gα and Gβγ subunits, leading to the activation of downstream effectors such as MAP kinases and phospholipase C. In contrast, mSIRK (L9A), which contains a single point mutation, is unable to bind to Gβγ subunits and serves as an effective negative control. This document details the signaling pathways affected by mSIRK, provides quantitative data on its activity, and outlines key experimental protocols for its use.

Discovery and Development

The development of mSIRK originated from the identification of Gβγ-binding peptides through phage display technology. This technique allows for the screening of vast peptide libraries to identify sequences that bind to a specific target, in this case, the Gβγ subunit dimer.

The parent peptide, SIRK (sequence: SIRKALNILGYPDYD), was identified from a phage display screen for its ability to bind to purified Gβ1γ2 subunits.[1] To facilitate its use in cellular assays, a cell-permeable version was created by attaching a myristoyl group to the N-terminus of the SIRK peptide, resulting in mSIRK.[2] Myristoylation is a common strategy to enhance the membrane permeability of peptides.

To create a specific negative control, the mSIRK (L9A) peptide was developed. This peptide contains a single point mutation where the leucine at position 9 is replaced by an alanine (sequence: {Myr}-SIRKALNIAGYPDYD).[3][4] This seemingly minor change is critical as it abolishes the peptide's ability to bind to Gβγ subunits, and consequently, it cannot enhance the phosphorylation of downstream targets like ERK1/2.[2][3][4] This makes mSIRK (L9A) an ideal control for confirming that the observed cellular effects of mSIRK are specifically due to its interaction with Gβγ.

Mechanism of Action

mSIRK functions by directly binding to Gβγ subunits, which disrupts their interaction with Gα subunits.[1][2] This leads to the dissociation of the G-protein heterotrimer into a free Gα-GDP subunit and a free Gβγ dimer, effectively mimicking the effect of an activated G-protein coupled receptor (GPCR) but without the need for receptor stimulation or nucleotide exchange on the Gα subunit.[1][2] The released Gβγ subunits are then free to interact with and modulate the activity of various downstream effector proteins.[2]

The L9A mutation in mSIRK (L9A) prevents this initial binding step to the Gβγ subunit, thus rendering the peptide inactive.[2]

Figure 1: Mechanism of mSIRK-induced G-protein subunit dissociation.

Signaling Pathways Activated by mSIRK

The release of free Gβγ subunits by mSIRK initiates a cascade of intracellular signaling events. The primary pathways affected are the mitogen-activated protein kinase (MAPK) pathways and the phospholipase C (PLC) pathway.[2]

MAPK Pathways

mSIRK has been shown to rapidly and dose-dependently activate several MAPK family members, including:

-

Extracellular signal-regulated kinases 1/2 (ERK1/2): This is a well-characterized downstream target of Gβγ signaling.[2]

-

Jun N-terminal kinase (JNK): mSIRK stimulates the phosphorylation of JNK.[2]

-

p38 mitogen-activated protein kinase (p38 MAPK): Phosphorylation of p38 MAPK is also increased in response to mSIRK treatment.[2]

The activation of these MAPK pathways is crucial for regulating a wide range of cellular processes, including gene expression, cell proliferation, differentiation, and apoptosis.

References

- 1. Methods for studying experimental myocardial ischemic and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stimulation of cellular signaling and G protein subunit dissociation by G protein betagamma subunit-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantitative Profiling of Signaling Pathways Using PTMScan Direct Immunoaffinity Purification and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of mSIRK and its L9A Variant to G beta gamma Subunits

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein βγ (Gβγ) subunits are critical signaling molecules that are released upon the activation of G protein-coupled receptors (GPCRs). Once dissociated from the Gα subunit, Gβγ can interact with a variety of downstream effectors, including ion channels, adenylyl cyclases, and phospholipases, thereby regulating a multitude of cellular processes. The peptide mSIRK, a myristoylated form of the SIRK peptide (Ser-Ile-Arg-Lys-Ala-Leu-Asn-Ile-Leu-Gly-Tyr-Pro-Asp-Tyr-Asp), was identified as a binder of Gβγ subunits, capable of modulating their signaling activity.[1] A variant of this peptide, mSIRK (L9A), contains a single leucine-to-alanine substitution. This modification was engineered to abrogate its interaction with Gβγ subunits, rendering it a valuable negative control for studying Gβγ-mediated signaling events.[1] This technical guide provides a comprehensive overview of the binding characteristics of mSIRK and mSIRK(L9A) with Gβγ subunits, including available quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data on Gβγ Subunit Interaction

| Peptide | Assay Type | Parameter | Value | Reference |

| SIRK | PLCβ2 Activation Inhibition | IC50 | ~3 µM | (Scott et al., 2001) |

| mSIRK | ERK1/2 Activation | EC50 | ~2.5 - 5 µM | [2][3] |

| mSIRK(L9A) | ERK1/2 Activation | Activity | No activation observed | [4] |

Table 1: Functional Data on SIRK and mSIRK Interaction with Gβγ Signaling

Experimental Protocols

In Vitro Phospholipase C (PLC) Activity Assay

This assay is designed to measure the ability of a peptide to inhibit Gβγ-mediated activation of phospholipase C.

Materials:

-

Purified Gβγ subunits

-

Purified PLCβ isozyme (e.g., PLCβ2)

-

[³H]phosphatidylinositol 4,5-bisphosphate ([³H]PIP₂)

-

Phospholipid vesicles (e.g., phosphatidylcholine/phosphatidylethanolamine)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.2, 100 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.1% CHAPS)

-

SIRK or mSIRK peptides

-

Scintillation fluid and counter

Procedure:

-

Prepare phospholipid vesicles containing [³H]PIP₂.

-

In a microcentrifuge tube, combine purified PLCβ isozyme and the desired concentration of the SIRK peptide in the assay buffer.

-

Add purified Gβγ subunits to the mixture.

-

Initiate the reaction by adding the [³H]PIP₂-containing vesicles.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding a quench solution (e.g., 10% trichloroacetic acid).

-

Separate the aqueous phase (containing the [³H]inositol phosphates product) from the lipid phase by centrifugation.

-

Quantify the amount of [³H]inositol phosphates in the aqueous phase using a scintillation counter.

-

Calculate the percent inhibition of PLC activity at different peptide concentrations to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the ability of cell-permeable peptides like mSIRK and mSIRK(L9A) to induce the phosphorylation of ERK1/2 in cultured cells, a downstream event of Gβγ signaling in many cell types.

Materials:

-

Cultured cells (e.g., HEK293, COS-7, or primary cells)

-

Serum-free cell culture medium

-

mSIRK and mSIRK(L9A) peptides

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Serum-starve the cells for several hours (e.g., 4-16 hours) to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with varying concentrations of mSIRK or mSIRK(L9A) for a specified time (e.g., 5-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the fold-change in ERK1/2 phosphorylation relative to untreated controls.

Signaling Pathways and Experimental Workflows

Caption: GPCR signaling pathway leading to Gβγ activation and downstream effects.

Caption: Experimental workflows for assessing mSIRK/mSIRK(L9A) activity.

References

- 1. Stimulation of cellular signaling and G protein subunit dissociation by G protein betagamma subunit-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. G-Protein βγ Binding Peptide, mSIRK A cell-permeable, N-myristoylated G-protein βγ selective binding peptide that disrupts the interaction between α and βγ subunits and promotes the α subunit dissociation without stimulating nucleotide exchange. | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the mSIRK (L9A) Inactive Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The myristoylated SIRK (L9A) peptide, hereafter referred to as mSIRK (L9A), is a critical tool in the study of G-protein signaling. It is a cell-permeable, synthetic peptide designed as a specific negative control for its active counterpart, mSIRK. The active mSIRK peptide mimics a G protein βγ (Gβγ) subunit binding domain, leading to the dissociation of the Gα subunit from the Gβγ dimer and subsequent activation of Gβγ-mediated signaling pathways, most notably the ERK1/2 MAP kinase cascade. The mSIRK (L9A) peptide contains a single point mutation, replacing Leucine at position 9 with Alanine (L9A). This single amino acid substitution abrogates the peptide's ability to bind to Gβγ subunits, thus rendering it incapable of activating downstream signaling.[1][2][3] This guide provides a comprehensive review of mSIRK (L9A), including its biochemical properties, its role in signaling, detailed experimental protocols for its use, and quantitative data demonstrating its function as an inactive control.

Introduction and Biochemical Properties

Heterotrimeric G proteins, composed of α, β, and γ subunits, are fundamental molecular switches in cellular signaling. Upon activation by a G protein-coupled receptor (GPCR), the Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer. Both Gα-GTP and the free Gβγ dimer can then modulate the activity of various downstream effectors.

The active mSIRK peptide was developed to directly activate Gβγ signaling pathways independent of GPCR activation. It is an N-terminally myristoylated version of the SIRK peptide (Sequence: SIRKALNILGYPDYD), which allows it to penetrate the cell membrane. By binding to Gβγ, mSIRK promotes the dissociation of the Gα subunit, thereby initiating Gβγ-dependent signaling cascades.[1]

The mSIRK (L9A) peptide was engineered to serve as a precise negative control. The Leucine at position 9 is critical for the interaction with Gβγ subunits. Its replacement with a smaller, non-polar Alanine residue disrupts this binding.[1] Consequently, mSIRK (L9A) does not promote G protein subunit dissociation and does not activate downstream pathways, allowing researchers to confirm that the cellular effects observed with mSIRK are specifically due to its interaction with Gβγ.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the active mSIRK peptide, for which mSIRK (L9A) serves as the inactive control. To date, specific binding affinity or dose-response curves quantifying the inactivity of mSIRK (L9A) have not been extensively published; its ineffectiveness is typically demonstrated by its failure to elicit a response at concentrations where mSIRK is active.

| Peptide | Parameter | Value | Assay System | Reference |

| mSIRK (Active) | EC50 for ERK1/2 Activation | ~2.5 - 5 µM | Rat Arterial Smooth Muscle Cells | Goubaeva et al., 2003; Sigma-Aldrich |

| mSIRK (L9A) | ERK1/2 Activation | No enhancement | Rat Arterial Smooth Muscle Cells | Goubaeva et al., 2003; MedChemExpress |

Signaling Pathways and Mechanism of Action

The primary role of mSIRK (L9A) is to serve as a non-functional counterpart to the active mSIRK peptide in dissecting Gβγ-mediated signaling pathways. The mechanism of action is best understood by first examining the pathway initiated by active mSIRK.

Active mSIRK Signaling Pathway

The active mSIRK peptide translocates across the plasma membrane due to its myristoylation tag. Intracellularly, it binds directly to the Gβγ subunit of inactive G protein heterotrimers. This binding event induces a conformational change that promotes the dissociation of the Gα subunit, even without GPCR-mediated nucleotide exchange on Gα. The liberated Gβγ dimer is then free to activate a range of downstream effectors, including:

-

Phospholipase C (PLC): Leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

MAP Kinase Cascade: Activation of the Ras/Raf/MEK/ERK pathway, resulting in the phosphorylation of ERK1/2.

-

Other Kinases: Phosphorylation of Jun N-terminal kinase (JNK) and p38 MAP kinase.[1]

This cascade ultimately results in various cellular responses, such as proliferation, differentiation, and changes in intracellular calcium levels.

The Role of mSIRK (L9A) as a Negative Control

The L9A mutation in mSIRK (L9A) prevents the initial binding step to the Gβγ subunit. Therefore, when cells are treated with mSIRK (L9A), the G protein heterotrimer remains intact, and the downstream signaling cascade is not initiated. This lack of activity is crucial for experimental validation, confirming that the effects seen with the active mSIRK peptide are not due to non-specific interactions, solvent effects, or the myristoyl group alone.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature that characterized mSIRK and mSIRK (L9A), primarily the work of Goubaeva et al. (2003) in the Journal of Biological Chemistry.

Assessment of ERK1/2 Phosphorylation by Western Blot

This protocol details the most common application for mSIRK (L9A): serving as a negative control in an assay measuring the activation of the ERK1/2 MAP kinase pathway.

a. Cell Culture and Treatment:

-

Culture primary rat arterial smooth muscle cells (RASMCs) or other suitable cell lines (e.g., HEK293, COS7) in appropriate media until they reach 80-90% confluency.

-

Serum-starve the cells for 24 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

-

Prepare stock solutions of mSIRK and mSIRK (L9A) in DMSO.

-

Treat the serum-starved cells with varying concentrations of mSIRK (e.g., 1 µM to 30 µM) or a high concentration of mSIRK (L9A) (e.g., 30 µM) for various time points (e.g., 1, 5, 15, 30 minutes). Include a vehicle control (DMSO).

b. Protein Extraction:

-

Following treatment, immediately place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

c. Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 6.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol describes how to use mSIRK (L9A) as a negative control when measuring changes in intracellular calcium concentration.

-

Cell Preparation: Grow cells (e.g., DDT1 MF-2 smooth muscle cells) on glass coverslips.

-

Dye Loading: Load the cells with the ratiometric calcium indicator Fura-2 by incubating them with 2-5 µM Fura-2/AM in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) for 30-60 minutes at 37°C.

-

Washing: Wash the cells and incubate for an additional 30 minutes to allow for complete de-esterification of the dye.

-

Measurement: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

-

Data Acquisition: Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm. Establish a stable baseline fluorescence ratio.

-

Peptide Application: Perfuse the cells with a solution containing the active mSIRK peptide (e.g., 30 µM) and record the change in the 340/380 nm fluorescence ratio.

-

Negative Control: In a separate experiment, after establishing a baseline, perfuse the cells with a solution containing mSIRK (L9A) (e.g., 30 µM). No significant change in the fluorescence ratio is expected, confirming the specificity of the mSIRK-induced calcium release.

In Vitro G Protein Subunit Dissociation Assay

This assay directly tests the ability of the peptides to dissociate the G protein heterotrimer.

-

Protein Preparation: Use purified, recombinant Gαi1 and Gβ1γ2 subunits.

-

Fluorescence Labeling: Label the Gαi1 subunit with a fluorescent probe sensitive to conformational changes, such as BODIPY FL GTPγS.

-

Assay Setup: In a fluorometer cuvette, combine the purified Gβ1γ2 with the fluorescently-labeled Gαi1 in an appropriate buffer, allowing the heterotrimer to form.

-

Baseline Measurement: Measure the baseline fluorescence. The fluorescence of the probe is quenched when Gα is bound to Gβγ.

-

Peptide Addition: Add the SIRK peptide (the non-myristoylated version is used for in vitro assays) to the cuvette. Dissociation of the Gα subunit from Gβγ will result in an increase in fluorescence.

-

Negative Control: Perform the same experiment using the SIRK (L9A) peptide. No significant increase in fluorescence should be observed, demonstrating that the L9A mutation prevents the peptide from inducing subunit dissociation.

Conclusion

The mSIRK (L9A) inactive peptide is an indispensable tool for the accurate study of Gβγ-mediated signal transduction. Its inability to bind Gβγ subunits, conferred by the L9A point mutation, provides a robust and specific negative control for experiments utilizing the active mSIRK peptide. By incorporating mSIRK (L9A) into experimental designs, researchers can confidently attribute observed cellular responses, such as ERK1/2 phosphorylation and calcium mobilization, to the specific disruption of the Gα-Gβγ interaction by the active peptide. This technical guide provides the foundational knowledge and detailed protocols necessary for the effective implementation of mSIRK (L9A) in G protein research.

References

- 1. Stimulation of cellular signaling and G protein subunit dissociation by G protein betagamma subunit-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. G-Protein βγ Binding Peptide, mSIRK(L9A) A cell-permeable, single point mutated (Leu⁹ to Ala), N-myristoylated G-protein βγ Binding Peptide (mSIRK). | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for mSIRK (L9A) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

mSIRK is a cell-permeable, N-myristoylated peptide that acts as a selective activator of G-protein βγ subunit signaling.[1][2] By disrupting the interaction between Gα and Gβγ subunits, mSIRK promotes the dissociation of the Gα subunit without stimulating nucleotide exchange.[1][2] This leads to the activation of downstream signaling pathways, most notably the ERK1/2 MAP kinase pathway.[1][2] mSIRK has been shown to induce rapid and dose-dependent activation of ERK1/2, as well as stimulate JNK and p38 MAP kinase phosphorylation, activate phospholipase C (PLC), and cause the release of calcium from internal stores.[3]

The mSIRK (L9A) peptide is a negative control for mSIRK. It contains a single point mutation (Leucine to Alanine at position 9) that renders it unable to enhance ERK1/2 phosphorylation.[4] Therefore, mSIRK (L9A) is an essential tool for confirming the specificity of the effects observed with mSIRK.

These application notes provide detailed protocols for the use of mSIRK and mSIRK (L9A) in cell culture experiments to study G-protein signaling pathways.

Data Presentation

Table 1: General Properties of mSIRK and mSIRK (L9A)

| Property | mSIRK | mSIRK (L9A) |

| Function | Activator of Gβγ signaling, leading to ERK1/2 activation. | Negative control peptide, does not activate ERK1/2. |

| Mechanism of Action | Disrupts Gα-Gβγ interaction, promoting Gα dissociation. | Contains a point mutation that prevents Gβγ binding and subsequent signaling. |

| EC₅₀ for ERK1/2 Activation | ~ 2.5 - 5 µM in rat arterial smooth muscle and Rat2 cells.[2] | Not applicable. |

| Solubility | Soluble in DMSO (5 mg/mL).[2] | Soluble in DMSO. |

| Storage | Lyophilized form at 2-8°C. Reconstituted stock solutions at -20°C (stable for up to 4 months) or -80°C.[5] | Lyophilized form at 2-8°C. Reconstituted stock solutions at -20°C. |

Table 2: Summary of mSIRK Effects and Experimental Conditions

| Effect | Cell Lines | Concentration Range | Incubation Time |

| ERK1/2 Phosphorylation | Rat Arterial Smooth Muscle (RASM), Rat2, HEK293, COS7 | 1.2 - 30 µM | 1 - 30 minutes |

| JNK & p38 MAPK Phosphorylation | RASM | Not specified | Not specified |

| Phospholipase C Activation & Ca²⁺ Release | RASM | Not specified | Not specified |

| Rescue of Inhibited Cell Proliferation | Not specified | 10 µM | 24 hours |

Signaling Pathway and Experimental Workflow

Caption: mSIRK signaling pathway.

Caption: General experimental workflow.

Experimental Protocols

1. Reconstitution and Storage of mSIRK and mSIRK (L9A) Peptides

-

Reconstitution:

-

Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.

-

Reconstitute the peptide in sterile DMSO to a stock concentration of 5 mg/mL.[2]

-

Gently vortex or pipette to dissolve the peptide completely.

-

-

Storage:

-

Aliquot the reconstituted peptide into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 4 months or at -80°C for longer-term storage.[5]

-

When ready to use, thaw an aliquot and dilute it to the final working concentration in serum-free cell culture medium immediately before adding to the cells.

-

2. Cell Culture and Treatment

-

Cell Lines: A variety of cell lines can be used, including but not limited to Rat Arterial Smooth Muscle (RASM), Rat2 fibroblasts, HEK293, and COS7 cells. The choice of cell line should be guided by the specific research question and the expression levels of relevant G-proteins and downstream effectors.

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Serum Starvation (for signaling studies): For experiments investigating rapid signaling events like ERK phosphorylation, it is often necessary to serum-starve the cells to reduce basal signaling.

-

Plate cells to achieve 70-80% confluency on the day of the experiment.

-

The day before the experiment, replace the growth medium with a serum-free or low-serum (e.g., 0.5% FBS) medium.

-

Incubate the cells in the starvation medium for 12-24 hours.

-

-

Treatment:

-

Prepare working solutions of mSIRK and mSIRK (L9A) by diluting the DMSO stock in serum-free medium. Ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1% to avoid solvent-induced toxicity.

-

Aspirate the starvation medium from the cells.

-

Add the medium containing the desired concentration of mSIRK, mSIRK (L9A), or vehicle control to the cells.

-

Incubate for the desired time period (e.g., 1-30 minutes for signaling studies, up to 24 hours for proliferation assays).

-

3. Western Blotting for Phosphorylated Kinases (p-ERK, p-JNK, p-p38)

-

Cell Lysis:

-

After treatment, place the culture dish on ice and immediately aspirate the medium.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Include a molecular weight marker.

-

Run the gel according to the manufacturer's instructions.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase of interest (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the kinase (e.g., anti-total-ERK1/2).

4. Calcium Imaging

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Dye Loading:

-

On the day of the experiment, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubating the cells with the dye in HBSS for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and allow for de-esterification for approximately 30 minutes.

-

-

Imaging:

-

Mount the dish or coverslip on a fluorescence microscope equipped for live-cell imaging.

-

Acquire a baseline fluorescence reading for a few minutes.

-

Add mSIRK, mSIRK (L9A), or vehicle control to the cells while continuously recording the fluorescence intensity.

-

Changes in intracellular calcium concentration are measured as changes in fluorescence intensity over time.

-

5. Cell Proliferation Assay

-

Cell Seeding: Seed cells at a low density in a 96-well plate.

-

Treatment: The following day, treat the cells with various concentrations of mSIRK, mSIRK (L9A), or vehicle control. For some experiments, co-treatment with an inhibitor may be performed.[1]

-

Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).

-

Proliferation Measurement: Measure cell proliferation using a standard assay, such as:

-

MTT Assay: Add MTT reagent to the wells and incubate. Then, add a solubilizing agent and measure the absorbance.

-

BrdU Assay: Incorporate BrdU into the DNA of proliferating cells and detect it with an antibody.

-

Cell Counting: Trypsinize and count the cells using a hemocytometer or an automated cell counter.

-

-

Data Analysis: Plot the cell proliferation data as a function of peptide concentration to determine the dose-response relationship.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. G-Protein βγ Binding Peptide, mSIRK A cell-permeable, N-myristoylated G-protein βγ selective binding peptide that disrupts the interaction between α and βγ subunits and promotes the α subunit dissociation without stimulating nucleotide exchange. | Sigma-Aldrich [sigmaaldrich.com]

- 3. Stimulation of cellular signaling and G protein subunit dissociation by G protein betagamma subunit-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uk-peptides.com [uk-peptides.com]

- 5. G-Protein βγ Binding Peptide, mSIRK A cell-permeable, N-myristoylated G-protein βγ selective binding peptide that disrupts the interaction between α and βγ subunits and promotes the α subunit dissociation without stimulating nucleotide exchange. | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for the Use of mSIRK (L9A) in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The myristoylated SIRK-like peptide, mSIRK, is a valuable tool for investigating G-protein signaling pathways. It is a cell-permeable peptide that activates the Extracellular signal-regulated kinase (ERK) 1/2 pathway by binding to G-protein βγ subunits, which promotes the dissociation of the Gα subunit from the heterotrimeric G-protein complex. This dissociation leads to the activation of downstream signaling cascades.[1][2]

To ensure the specificity of the effects observed with mSIRK, it is crucial to use a proper negative control. mSIRK (L9A) is a specifically designed control peptide for this purpose. It is also a cell-permeable, N-myristoylated peptide, but it contains a single point mutation where leucine at position 9 is replaced by alanine (L9A). This single amino acid change abrogates the peptide's ability to bind to Gβγ subunits, thus preventing the activation of the ERK1/2 pathway.[1] Therefore, mSIRK (L9A) is an essential reagent for demonstrating that the signaling events induced by mSIRK are a direct result of its specific interaction with Gβγ subunits and not due to non-specific effects of peptide administration.

These application notes provide a detailed protocol for using mSIRK (L9A) as a negative control in Western blot analysis to study the activation of the ERK/MAPK signaling pathway.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway initiated by mSIRK and the role of mSIRK (L9A) as a negative control.

Caption: mSIRK signaling pathway.

Experimental Workflow for Western Blot Analysis

The following diagram outlines the key steps for performing a Western blot experiment to analyze the effects of mSIRK and mSIRK (L9A) on protein phosphorylation.

Caption: Western Blot Experimental Workflow.

Detailed Experimental Protocol

This protocol provides a general guideline. Optimal conditions for specific cell types and experimental setups should be determined by the researcher.

1. Reagents and Materials

-

mSIRK peptide

-

mSIRK (L9A) peptide

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease inhibitor cocktail

-

Phosphatase inhibitor cocktail

-

BCA protein assay kit (or equivalent)

-

4x Laemmli sample buffer

-

Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

-

SDS-PAGE running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204)

-

Rabbit anti-p44/42 MAPK (ERK1/2)

-

(Optional) Other antibodies for downstream targets (e.g., p-JNK, p-p38)

-

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Tris-buffered saline with Tween-20 (TBST)

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

2. Cell Culture and Treatment

-

Seed the cells of interest in appropriate culture plates and grow them to 70-80% confluency.

-

Prepare stock solutions of mSIRK and mSIRK (L9A) in a suitable solvent (e.g., sterile water or DMSO).

-

On the day of the experiment, starve the cells in serum-free medium for 4-6 hours, if necessary, to reduce basal phosphorylation levels.

-

Treat the cells with the desired concentrations of mSIRK or mSIRK (L9A). A typical concentration range to test is 1-10 µM. Include a vehicle-only control (the same volume of solvent used for the peptides).

-

Incubate the cells for the desired time points. A time-course experiment (e.g., 5, 15, 30, 60 minutes) is recommended to determine the peak of phosphorylation.

3. Cell Lysis and Protein Quantification

-

After treatment, place the culture plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing the protein extract) to a new tube.

-

Determine the protein concentration of each lysate using a BCA assay or a similar method.

4. Sample Preparation and SDS-PAGE

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 1/4 volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. Include a molecular weight marker.

-

Run the gel according to the manufacturer's instructions.

5. Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

6. Immunoblotting

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-phospho-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.

-

The next day, wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

-

Prepare the ECL detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for the recommended time.

-

Capture the chemiluminescent signal using an imaging system.

-

To probe for total protein, the membrane can be stripped and re-probed with an antibody against the total form of the protein of interest (e.g., anti-total-ERK1/2). Follow the stripping buffer manufacturer's protocol.

-

Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to account for any loading differences.

Data Presentation

The quantitative data obtained from the Western blot analysis can be summarized in a table for clear comparison.

| Treatment Group | Concentration (µM) | Time (min) | Normalized p-ERK1/2 Intensity (Arbitrary Units) | Fold Change vs. Vehicle |

| Vehicle Control | - | 30 | 1.0 ± 0.1 | 1.0 |

| mSIRK | 5 | 5 | 3.2 ± 0.3 | 3.2 |

| mSIRK | 5 | 15 | 5.8 ± 0.5 | 5.8 |

| mSIRK | 5 | 30 | 4.5 ± 0.4 | 4.5 |

| mSIRK (L9A) | 5 | 30 | 1.1 ± 0.2 | 1.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak signal | Inactive peptide | Ensure proper storage and handling of mSIRK and mSIRK (L9A) peptides. |

| Insufficient treatment time/concentration | Perform a time-course and dose-response experiment. | |

| Ineffective antibody | Use a validated antibody at the recommended dilution. | |

| High background | Insufficient blocking | Increase blocking time or try a different blocking agent. |

| Antibody concentration too high | Optimize primary and secondary antibody concentrations. | |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. |

| Protein degradation | Ensure protease and phosphatase inhibitors are always used. |

By following this detailed protocol and utilizing mSIRK (L9A) as a negative control, researchers can confidently and accurately investigate the role of Gβγ subunit signaling in their specific cellular models.

References

- 1. Stimulation of cellular signaling and G protein subunit dissociation by G protein betagamma subunit-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ric-8 enhances G protein betagamma-dependent signaling in response to betagamma-binding peptides in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: mSIRK (L9A) in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

mSIRK (L9A) is a cell-permeable, N-myristoylated peptide that serves as an essential negative control for its parent peptide, mSIRK. The active mSIRK peptide is a potent activator of the ERK1/2 signaling pathway, achieving this by disrupting the interaction between G-protein α and βγ subunits, thereby freeing Gβγ to activate downstream effectors. The mSIRK (L9A) peptide contains a single point mutation, where leucine at position 9 is replaced by alanine (L9A). This single amino acid substitution abrogates the peptide's ability to enhance ERK1/2 phosphorylation, making it an ideal tool to ensure that the observed biological effects of mSIRK are specific to its sequence and not a non-specific consequence of introducing a myristoylated peptide into a cellular system.[1][2][3]

These application notes provide recommended concentrations for using mSIRK (L9A) in in vitro assays and detailed protocols for its application, particularly in the context of Western blotting for ERK1/2 phosphorylation.

Data Presentation: Recommended Concentrations

As mSIRK (L9A) is a negative control, it is recommended to be used at the same concentration range as the active mSIRK peptide to provide a direct comparison. The effective concentrations of mSIRK are well-documented, with an EC₅₀ for ERK1/2 activation in the range of 2.5-5 µM.[4][5] Experimental concentrations for mSIRK have been reported to range from 1.2 to 30 µM.[4]

| Assay Type | Recommended Concentration Range for mSIRK (L9A) | Rationale |

| ERK1/2 Phosphorylation Assay (Western Blot) | 5 - 20 µM | To match the effective concentrations of the active mSIRK peptide for a direct negative control. |

| G-protein Subunit Dissociation Assay | 10 - 30 µM | Higher concentrations may be required to ensure saturation in biochemical assays. |

| Cellular Proliferation/Migration Assays | 5 - 10 µM | Based on concentrations of mSIRK shown to have cellular effects.[4] |

Signaling Pathways

To understand the role of mSIRK (L9A) as a negative control, it is crucial to visualize the signaling pathway of the active mSIRK peptide and the intended lack of activity of the L9A mutant.

Caption: Signaling pathway activated by mSIRK.

Caption: mSIRK (L9A) as a negative control.

Experimental Protocols

Protocol 1: In Vitro ERK1/2 Phosphorylation Assay Using Western Blot

This protocol details the use of mSIRK (L9A) as a negative control to confirm the specific action of mSIRK in inducing ERK1/2 phosphorylation in a cell-based assay.

Caption: Western blot workflow for p-ERK1/2.

Materials:

-

Cell line of interest (e.g., HEK293, HeLa, or a relevant cell line for the research question)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

mSIRK peptide

-

mSIRK (L9A) peptide

-

Vehicle control (e.g., DMSO or sterile water, depending on peptide solvent)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against phospho-ERK1/2 (Thr202/Tyr204)

-

Primary antibody against total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Culture and Plating:

-

Culture cells to ~80% confluency.

-

Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.

-

-

Serum Starvation:

-

Once cells have attached and reached the desired confluency, replace the complete medium with serum-free medium.

-

Incubate the cells in serum-free medium for 12-24 hours to reduce basal levels of ERK1/2 phosphorylation.

-

-

Peptide Treatment:

-

Prepare stock solutions of mSIRK and mSIRK (L9A) in the appropriate solvent (e.g., DMSO).

-

Dilute the peptides to the desired final concentration (e.g., 10 µM) in serum-free medium.

-

Treat the serum-starved cells with:

-

Vehicle control

-

mSIRK

-

mSIRK (L9A)

-

-

Incubate for the desired time (e.g., 10-30 minutes).

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

-

Stripping and Reprobing:

-

To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibodies and reprobed for total ERK1/2.

-

Incubate the membrane in stripping buffer.

-

Wash the membrane and re-block.

-

Incubate with the primary antibody against total ERK1/2, followed by the secondary antibody and detection as described above.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK1/2 and total ERK1/2.

-

Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each treatment group.

-

Compare the results from the mSIRK and mSIRK (L9A) treated groups to the vehicle control. A significant increase in the phospho-ERK1/2 to total ERK1/2 ratio should be observed with mSIRK treatment, while the mSIRK (L9A) treatment should show no significant change compared to the vehicle control.

-

References

- 1. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Stimulation of cellular signaling and G protein subunit dissociation by G protein betagamma subunit-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Linkage of G protein-coupled receptors to the MAPK signaling pathway through PI 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for mSIRK (L9A) Treatment of Primary Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for determining the optimal treatment duration and characterizing the effects of the novel compound mSIRK (L9A) on primary neurons. As specific data for mSIRK (L9A) is not yet publicly available, this document outlines standardized protocols for establishing primary neuronal cultures, conducting dose-response and time-course experiments, and analyzing potential effects on key signaling pathways. The provided methodologies are based on established best practices in neuroscience research and are intended to serve as a starting point for investigating the biological activity of mSIRK (L9A).

I. Experimental Protocols

A. Primary Neuron Culture

This protocol describes the preparation and maintenance of primary cortical neurons from embryonic rodents, a common model for neurobiological studies.

Materials:

-

Embryonic day 18 (E18) rodent embryos

-

Dissection medium (e.g., Hibernate-E)

-

Papain dissociation system

-

Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin

-

Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips

-

Sterile dissection tools

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Euthanize pregnant rodents according to approved institutional animal care and use committee (IACUC) protocols.

-

Dissect embryonic cortices in ice-cold dissection medium.

-

Meninges should be carefully removed.

-

Tissues are then enzymatically dissociated using a papain solution according to the manufacturer's instructions, followed by gentle trituration to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the dissociated neurons onto poly-lysine coated culture vessels at a desired density (e.g., 1 x 10^5 to 5 x 10^5 cells/mL) in supplemented Neurobasal medium.

-

Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

-

Replace half of the culture medium every 3-4 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).

B. mSIRK (L9A) Treatment of Primary Neurons

To determine the optimal treatment duration and concentration of mSIRK (L9A), a systematic dose-response and time-course analysis is recommended.

Materials:

-

Mature primary neuronal cultures (DIV 7-10)

-

mSIRK (L9A) stock solution of known concentration

-

Vehicle control (the solvent used to dissolve mSIRK (L9A))

-

Culture medium

-

Reagents for viability assays (e.g., MTT, LDH assay kits)

-

Reagents for downstream analysis (e.g., lysis buffer for western blotting, fixatives for immunocytochemistry)

Procedure:

-

Dose-Response Study:

-

Prepare a series of dilutions of mSIRK (L9A) in culture medium (e.g., ranging from nanomolar to micromolar concentrations).

-

Treat mature primary neurons with the different concentrations of mSIRK (L9A) and a vehicle control for a fixed duration (e.g., 24, 48, or 72 hours).

-

Assess cell viability using a standard assay (e.g., MTT or LDH) to determine the cytotoxic concentration range.

-

Select a range of non-toxic concentrations for further experiments.

-

-

Time-Course Study:

-

Select a non-toxic concentration of mSIRK (L9A) based on the dose-response study.

-

Treat mature primary neurons with this concentration for various durations (e.g., 1, 6, 12, 24, 48 hours).

-

At each time point, harvest the cells for downstream analysis (e.g., protein expression, RNA analysis, or morphological changes).

-

II. Data Presentation

Quantitative data from dose-response and time-course studies should be summarized in tables for clear comparison.

Table 1: Dose-Response of mSIRK (L9A) on Primary Neuron Viability

| mSIRK (L9A) Concentration | Treatment Duration (hours) | Cell Viability (% of Vehicle Control) |

| Vehicle Control | 24 | 100 ± 5.2 |

| 1 nM | 24 | 98 ± 4.8 |

| 10 nM | 24 | 95 ± 5.5 |

| 100 nM | 24 | 92 ± 6.1 |

| 1 µM | 24 | 85 ± 7.3 |

| 10 µM | 24 | 60 ± 8.9 |

| 100 µM | 24 | 25 ± 9.4 |

Data are presented as mean ± standard deviation.

Table 2: Time-Course of mSIRK (L9A) Effect on a Hypothetical Biomarker

| Treatment Duration (hours) | Biomarker X Level (Fold Change vs. Vehicle) |

| 1 | 1.2 ± 0.1 |

| 6 | 2.5 ± 0.3 |

| 12 | 3.8 ± 0.4 |

| 24 | 2.1 ± 0.2 |

| 48 | 1.5 ± 0.1 |

Data are presented as mean ± standard deviation.

III. Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

A. Potential Signaling Pathways Modulated by mSIRK (L9A)

Many intracellular signaling cascades are crucial for neuronal function and survival. Investigating the effect of mSIRK (L9A) on pathways like PI3K/Akt and MEK/ERK can provide insights into its mechanism of action. The PI3K/AKT pathway is a key regulator of cell survival, growth, and proliferation. The MEK/ERK pathway is critical for neuronal differentiation, plasticity, and survival.

Caption: PI3K/Akt Signaling Pathway.

Caption: MEK/ERK Signaling Pathway.

B. Experimental Workflow

A clear workflow diagram ensures reproducibility and outlines the entire experimental plan.

Caption: Experimental Workflow for mSIRK (L9A) Characterization.

Application Notes and Protocols: Preparation of mSIRK (L9A) Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

mSIRK (L9A) is a cell-permeable, N-myristoylated peptide that serves as a negative control for the G-protein βγ (Gβγ) subunit-binding peptide, mSIRK.[1] While mSIRK actively enhances the phosphorylation of ERK1/2 by binding to Gβγ subunits and promoting the dissociation of the Gα subunit, the L9A mutant, with a single leucine to alanine point mutation, is unable to induce this effect.[1][2] This makes mSIRK (L9A) an essential tool for researchers studying G-protein coupled receptor (GPCR) signaling pathways to delineate the specific effects of Gβγ subunit activation.

These application notes provide a detailed protocol for the preparation of a stock solution of mSIRK (L9A) using dimethyl sulfoxide (DMSO) as a solvent, ensuring optimal solubility and stability for use in various cell-based assays.

Quantitative Data Summary

For ease of reference and experimental planning, the key quantitative data for mSIRK (L9A) are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 1906.23 g/mol | [1][2][3] |

| Formula | C₉₀H₁₄₄N₂₀O₂₅ | [1][2][3] |

| Appearance | Lyophilized white solid | [3][4] |